molecular formula C5H5FN2 B1287999 2-Amino-4-fluoropyridine CAS No. 944401-77-8

2-Amino-4-fluoropyridine

Cat. No.: B1287999
CAS No.: 944401-77-8
M. Wt: 112.1 g/mol
InChI Key: WCCFLOQQACDOAX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-4-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties . The compound’s interactions with enzymes and proteins often involve binding to active sites, influencing the catalytic activity of these biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s fluorine atom plays a crucial role in its binding affinity and specificity, allowing it to interact with specific targets within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have observed threshold effects, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Properties

IUPAC Name

4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCFLOQQACDOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592836
Record name 4-Fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-77-8
Record name 4-Fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-chloro-4-fluoropyridine (1.5 g, 11.40 mmol), tert-butyl carbamate (1.403 g, 11.97 mmol), CESIUM CARBONATE (7.43 g, 22.81 mmol) ,TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM (0.418 g, 0.46 mmol) and 9,9-DIMETHYL-4,5-BIS(DIPHENYLPHOSPHINO)XANTHENE (0.528 g, 0.91 mmol) were suspended in 1,4-dioxane (28 ml) ,degased with argon and heated to 90 °C for 4 hours. After cooling the reaction was quenched with water and extracted with ethyl acetate ( x 2 ). The combined organic phases were washed with water , a saturated aqueous solution of brine , dried over magnesium sulfate , concentrated then purified by preparative HPLC using a Waters X-Bridge reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length, flow rate of 40 ml / minute) and decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The product was diluted in DCM (5 mL) and was added TFA (1.00 mL). After 15 minutes, the volatiles were evaporated. The residue was treated with aq NH3 30% and reevaporated.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000912 mol
Type
reagent
Reaction Step One
Quantity
0.028 L
Type
solvent
Reaction Step Two
Quantity
0.012 mol
Type
reactant
Reaction Step Three
Quantity
0.0114 mol
Type
reactant
Reaction Step Four
Quantity
0.000912 mol
Type
catalyst
Reaction Step Five
Yield
25.34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2-amino-4-fluoropyridine C-nucleoside interact with its target, and what are the downstream effects?

A1: The research demonstrates that the this compound C-nucleoside (dFP), when incorporated into an oligodeoxynucleotide, can react with a cysteine residue within the active site of DNA cytosine-5-methyltransferase (DNMT). [] This interaction highlights the potential of dFP as a tool for DNA-protein crosslinking. While the specific downstream effects aren't explored in the provided research, such crosslinking could have various implications, including:

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